molecular formula C12H15N5O5 B029430 5'-o-Acetyladenosine CAS No. 2140-25-2

5'-o-Acetyladenosine

Cat. No. B029430
CAS RN: 2140-25-2
M. Wt: 309.28 g/mol
InChI Key: RMIAANGDAQJRIT-WOUKDFQISA-N
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Description

5’-O-Acetyladenosine is a naturally occurring purine nucleoside with the linear formula C12H15N5O5 . It has a molecular weight of 309.28 . The IUPAC name for this compound is ((2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl acetate .


Synthesis Analysis

The synthesis of 5’-O-Acetyladenosine involves the reaction of 8-bromo-2′,3′,5′-tri-O-acetyladenosine with Pt (PPh3)4 by C8−Br oxidative addition . This yields a complex with a Pt II centre bonded to C-8 and an unprotonated N7 . This complex then reacts at N7 with HBF4 or methyl iodide, yielding protic carbene or methyl carbene, respectively . Deprotection of the complex to yield the final product is achieved with NH4OH .


Molecular Structure Analysis

The molecular structure of 5’-O-Acetyladenosine consists of a purine base (adenine) attached to a sugar (ribose) which is acetylated at the 5’ position . The molecule has four chiral centers, resulting in a specific 3D configuration .


Physical And Chemical Properties Analysis

5’-O-Acetyladenosine is slightly soluble with a solubility of 3.09 g/L at 25 ºC . It has a density of 1.9±0.1 g/cm3 .

Scientific Research Applications

Organometallic Derivatization of Nucleosides

Organometallic derivatization is a technique used to enhance the therapeutic profile of nucleosides. 5’-o-Acetyladenosine can be used to synthesize Platinum(II) N-Heterocyclic Carbenes . These complexes have shown promise in improving the biological activity of drugs .

Synthesis of Metalated Adenosine Complexes

The compound serves as a precursor for the synthesis of metalated adenosine complexes with a deprotected ribose moiety. This process involves the reaction of 5’-o-Acetyladenosine with platinum compounds to yield complexes with potential applications in medicinal chemistry .

Molecular Imprinting

5’-o-Acetyladenosine can be used in molecular imprinting to create polymer materials that act as artificial receptors. These materials are anticipated to have applications in synthetic imitation of natural antibodies, with high selectivity and affinity for substrate molecules .

Inhibition of ATP-Dependent Enzymes

Adenosine derivatives like 5’-o-Acetyladenosine can inhibit ATP-dependent enzymes, which are involved in cell signaling and control various cellular processes. This inhibition has therapeutic potential for treating diseases such as cancer, chronic inflammations, and diabetes .

Development of Polymer-Based Receptors

The compound is used as a template for the development of polymer-based receptors. These receptors are designed to identify and selectively isolate appropriate inhibitors of protein kinases, which are crucial in the treatment of several diseases .

Study of Gene Regulation and Biological Functions

5’-o-Acetyladenosine is involved in the study of gene regulation and biological functions related to N-acetyltransferase activity. This research has implications for understanding the mechanisms of action of various cellular processes .

Mechanism of Action

Target of Action

5’-O-Acetyladenosine primarily targets the enzyme ribonucleotide reductase . This enzyme plays a crucial role in the synthesis of deoxyribonucleotides, which are the building blocks of DNA.

Mode of Action

5’-O-Acetyladenosine interacts with its target enzyme, ribonucleotide reductase, and is converted into adenosine monophosphate (AMP) . This conversion is a key step in the regulation of gene expression and protein synthesis.

Biochemical Pathways

The primary biochemical pathway affected by 5’-O-Acetyladenosine is the synthesis of guanosine and other pyrimidine nucleotides . By acting as a substrate for ribonucleotide reductase, 5’-O-Acetyladenosine influences the balance of nucleotides in the cell, which can have downstream effects on DNA replication and repair, RNA transcription, and protein synthesis.

Pharmacokinetics

It is known to be a labile nucleoside, meaning it is unstable and can be readily converted into other compounds . This could potentially impact its bioavailability and the duration of its action in the body.

Result of Action

The conversion of 5’-O-Acetyladenosine into AMP by ribonucleotide reductase results in the modulation of nucleotide balance within the cell . This can influence various cellular processes, including DNA replication and repair, RNA transcription, and protein synthesis. The exact molecular and cellular effects would depend on the specific cellular context and the presence of other signaling molecules.

Action Environment

The action, efficacy, and stability of 5’-O-Acetyladenosine can be influenced by various environmental factors. For instance, the pH and temperature of the cellular environment can impact the stability of the compound and its interaction with ribonucleotide reductase . Additionally, the presence of other molecules in the cell can also affect the action of 5’-O-Acetyladenosine.

properties

IUPAC Name

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O5/c1-5(18)21-2-6-8(19)9(20)12(22-6)17-4-16-7-10(13)14-3-15-11(7)17/h3-4,6,8-9,12,19-20H,2H2,1H3,(H2,13,14,15)/t6-,8-,9-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMIAANGDAQJRIT-WOUKDFQISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5'-o-Acetyladenosine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why is 5'-O-acetyladenosine used in the synthesis of adenosine 2',3'-cyclic phosphate?

A1: 5'-O-acetyladenosine is used as a starting material in the synthesis of adenosine 2',3'-cyclic phosphate because it allows for the selective phosphorylation of the 2' or 3' hydroxyl group. The 5'-hydroxyl group needs to be protected to prevent its reaction with the phosphorylating agent, 2-methylthio-4H-1,3,2-benzodioxaphosphorin 2-oxide (MTBO) []. The acetyl group is a suitable protecting group because it is labile under alkaline conditions, which are used to deprotect the 2',3'-cyclic phosphate after its formation.

Q2: What is the role of deuterium isotope effects on carbon-13 chemical shifts in studying 5'-O-acetyladenosine?

A2: Deuterium isotope effects (DIEs) on carbon-13 chemical shifts provide valuable information about hydrogen bonding interactions involving 5'-O-acetyladenosine and other nucleosides []. By substituting the imino hydrogens with deuterium, researchers can observe changes in the carbon-13 NMR spectra that reflect the strength and geometry of hydrogen bonds. This technique has been used to study the self-association of nucleosides and their interactions with complementary bases, providing insights into the structural basis of base pairing in nucleic acids.

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